1-Butylpyridinium bromide

概要

説明

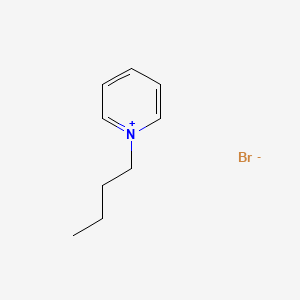

1-Butylpyridinium bromide is an organic compound with the chemical formula C₉H₁₄BrN . It is a type of ionic liquid, which is a salt in the liquid state at relatively low temperatures. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in water and organic solvents .

準備方法

Synthetic Routes and Reaction Conditions: 1-Butylpyridinium bromide can be synthesized through the quaternization reaction of pyridine with butyl bromide. The reaction typically involves heating pyridine with butyl bromide in the presence of a solvent such as acetonitrile or toluene. The reaction is carried out under reflux conditions for several hours until the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using continuous flow techniques. This method allows for better control over reaction parameters, such as temperature and reaction time, leading to higher yields and improved scalability .

化学反応の分析

Types of Reactions: 1-Butylpyridinium bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.

Oxidation and Reduction: The pyridinium ring can participate in redox reactions, although these are less common.

Photochemical Reactions: Under UV light, this compound can undergo photochemical reactions, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or sodium chloride, typically in aqueous or alcoholic solutions.

Photochemical Reactions: UV light sources are used, often in the presence of a solvent like methanol or ethanol.

Major Products:

Nucleophilic Substitution: Products include 1-butylpyridinium hydroxide or 1-butylpyridinium chloride.

Photochemical Reactions: Products can vary depending on the specific reaction conditions but may include various isomers and derivatives of the original compound.

科学的研究の応用

Electrochemistry

Role as an Electrolyte:

1-Butylpyridinium bromide serves as a stable electrolyte in electrochemical applications. Its ionic nature enhances conductivity, making it suitable for use in batteries and supercapacitors. Research indicates that this compound improves the performance and efficiency of energy storage systems by providing better ionic transport properties compared to traditional electrolytes .

Case Study:

In a study investigating the performance of supercapacitors, the incorporation of this compound as an electrolyte resulted in increased charge-discharge cycles and overall energy density, demonstrating its potential in advancing energy storage technologies .

Organic Synthesis

Phase-Transfer Catalyst:

This compound acts as an effective phase-transfer catalyst in organic synthesis, facilitating reactions between organic and inorganic compounds. This property is particularly beneficial in pharmaceutical development, where complex organic molecules are often synthesized .

Case Study:

A notable application was reported where this compound was used to synthesize a series of pharmaceutical intermediates. The results showed enhanced reaction rates and yields compared to conventional solvents, highlighting its utility in green chemistry practices .

Material Science

Development of Advanced Materials:

In material science, this compound contributes to the formulation of novel ionic liquids that possess unique thermal stability and solubility characteristics. These materials are essential for developing advanced composites and nanomaterials with tailored properties for specific applications .

Case Study:

Research demonstrated that materials synthesized using this compound exhibited improved thermal stability compared to those made with traditional solvents. This advancement is crucial for applications in high-temperature environments .

Separation Processes

Liquid-Liquid Extraction:

The compound is effective in liquid-liquid extraction processes, aiding in the separation of valuable compounds within the chemical and petrochemical industries. Its ability to selectively extract target molecules from complex mixtures makes it an invaluable tool for chemical separations .

Case Study:

A study focused on the extraction of aromatic compounds from aqueous solutions using this compound showed significant improvements in efficiency and selectivity, indicating its effectiveness in industrial separation processes .

Biotechnology

Extraction and Purification of Biomolecules:

In biotechnology, this compound is utilized for the extraction and purification of biomolecules such as proteins and enzymes. Its ionic liquid nature allows for more efficient isolation methods that are less harmful to sensitive biomolecules compared to traditional methods .

Case Study:

A research initiative demonstrated the use of this compound in isolating enzymes from microbial cultures. The results indicated higher yields and purity levels compared to conventional extraction techniques, underscoring its potential in biotechnological applications .

Summary Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Electrochemistry | Electrolyte in batteries and supercapacitors | Enhanced conductivity and performance |

| Organic Synthesis | Phase-transfer catalyst | Improved reaction rates and yields |

| Material Science | Development of advanced materials | Unique thermal stability |

| Separation Processes | Liquid-liquid extraction | Increased efficiency and selectivity |

| Biotechnology | Extraction/purification of biomolecules | Higher yields with less damage to biomolecules |

作用機序

The mechanism of action of 1-butylpyridinium bromide primarily involves its role as an ionic liquid. It can stabilize transition states in chemical reactions, thereby lowering activation energies and increasing reaction rates. In biological systems, it can interact with proteins and enzymes, affecting their structure and function .

類似化合物との比較

- 1-Butyl-3-methylimidazolium bromide

- 1-Ethylpyridinium tetrafluoroborate

- 1-Dodecylpyridinium bromide

Comparison: 1-Butylpyridinium bromide is unique due to its specific combination of a pyridinium ring and a butyl group, which imparts distinct solubility and stability characteristics. Compared to 1-butyl-3-methylimidazolium bromide, it has a different cationic structure, leading to variations in its physical and chemical properties. Similarly, 1-ethylpyridinium tetrafluoroborate and 1-dodecylpyridinium bromide have different alkyl chain lengths and counterions, affecting their applications and reactivity .

生物活性

1-Butylpyridinium bromide (C9H14BrN) is a quaternary ammonium salt that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article explores the synthesis, characterization, and biological evaluation of this compound, highlighting its potential as an antibacterial agent and its mechanisms of action.

Synthesis and Characterization

This compound can be synthesized through the reaction of pyridine with butyl bromide in a suitable solvent such as acetonitrile. The synthesis typically involves refluxing the reactants for several hours to ensure complete conversion, yielding a brown liquid product. The purity and structure of the compound can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray photoelectron spectroscopy (XPS) .

Table 1: Synthesis Conditions for this compound

| Parameter | Value |

|---|---|

| Reaction Temperature | 138 °C |

| Reaction Time | 48 hours |

| Yield | ~93% |

| Solvent | Acetonitrile |

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The mechanism of action is believed to involve disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.25 mg/mL |

| Bacillus subtilis | 0.75 mg/mL |

The biological activity of this compound can be attributed to its amphiphilic nature, which allows it to interact with lipid membranes. This interaction alters membrane fluidity and permeability, leading to the leakage of intracellular contents. Additionally, quaternary ammonium ions like those in this compound can change the zeta potential of bacterial membranes, further disrupting cellular functions .

Case Studies

Recent studies have highlighted the potential use of ionic liquids like this compound as alternatives to conventional antibiotics. For instance, a comparative study demonstrated that this compound exhibited superior antibacterial properties compared to traditional antiseptics against multi-drug resistant strains .

In another case study focused on its application in agricultural settings, formulations containing this compound were tested for their efficacy in controlling plant pathogens. Results indicated a significant reduction in pathogen load on treated plants, suggesting its viability as a biopesticide .

特性

IUPAC Name |

1-butylpyridin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.BrH/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBQNFMTEUEOCD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047933 | |

| Record name | 1-Butylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-80-6 | |

| Record name | 1-Butylpyridinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylpyridinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butylpyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYLPYRIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F72FD1BSWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of 1-butylpyridinium bromide in material science?

A1: this compound ([C4py]Br) has shown promising applications in developing electrically conductive gels. When combined with syndiotactic polystyrene (SPS), [C4py]Br forms stable gels with desirable mechanical properties and high electrical conductivity. [] This conductivity is attributed to the uniform distribution of [C4py]Br within the gel matrix, facilitating efficient charge transport. []

Q2: How does this compound influence the thermal properties of styrene-butadiene rubber (SBR) composites?

A2: Modifying graphene nanoplatelets (GnPs), a filler in SBR, with this compound can significantly impact the composite's thermal properties. [] Specifically, incorporating [C4py]Br-modified GnPs leads to a reduction in the vulcanization temperature of SBR compounds. [] Additionally, the presence of modified GnPs influences the thermal stability of the resulting composites. []

Q3: Can this compound be used to enhance the performance of perovskite solar cells?

A3: Yes, a recent study demonstrated the successful utilization of a this compound (BPB) layer as a buried functional template to enhance the growth of inorganic CsPb0.75Sn0.25I2Br perovskite absorbers. [] The nitrogen atom in BPB provides lone electron pairs that coordinate with unsaturated metal ions (Pb and Sn) in the perovskite structure. [] This interaction, along with the electron-rich environment provided by BPB, suppresses Sn2+ oxidation and promotes enhanced perovskite crystal growth, leading to reduced defects and improved solar cell efficiency. []

Q4: Are there any analytical methods that utilize this compound for sensing applications?

A4: this compound (BPBr) has been successfully incorporated into a carbon paste electrode alongside graphene quantum dots (GQD) to create a highly sensitive electrochemical sensor. [] This GQD/BPBr/CPE sensor exhibits remarkable sensitivity in detecting 5-fluorouracil, an anticancer drug, with a detection limit of 0.5 nM. [] The sensor's performance highlights the potential of using BPBr in developing sensitive analytical tools for various applications. []

Q5: Has the toxicity of this compound been investigated in environmental contexts?

A5: Research has explored the toxicity of this compound in combination with other chemicals, including pesticides and antibiotics. [] Studies using a "combination index" approach have revealed that mixtures containing this compound can exhibit additive or antagonistic toxicological interactions depending on the specific chemicals present and the effect levels considered. [] These findings underscore the importance of evaluating the potential environmental impact of this compound, particularly in complex mixtures.

Q6: Can this compound be used as a reagent in organic synthesis?

A6: Yes, this compound has been successfully employed as a bromine source in organic synthesis. [] When combined with hydrogen peroxide as an oxidant, this compound enables the regioselective bromination of 2-aminopyridines at the 5-position. [] This method offers a mild and efficient approach for introducing bromine atoms into specific positions of aromatic compounds. []

Q7: What are the physicochemical properties of this compound?

A7: this compound is an ionic liquid with a melting point below 100 °C. Its physicochemical properties, such as density, viscosity, and conductivity, have been studied as a function of temperature in binary mixtures with water. [] These properties are essential for understanding its behavior in various applications, including electrochemical devices and material synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。